molecular formula C18H17N3O B7572947 4-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carbonyl)benzonitrile

4-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carbonyl)benzonitrile

Cat. No. B7572947
M. Wt: 291.3 g/mol
InChI Key: CGTWLDHMQBTMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carbonyl)benzonitrile, also known as Ro 15-4513, is a chemical compound that belongs to the benzodiazepine family. It has been extensively studied for its pharmacological properties and its potential applications in scientific research.

Mechanism of Action

4-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carbonyl)benzonitrile 15-4513 acts as a competitive antagonist of the α1 subunit of the GABA-A receptor. This receptor is responsible for the sedative and anxiolytic effects of benzodiazepines. By blocking this receptor, 4-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carbonyl)benzonitrile 15-4513 can reverse the effects of benzodiazepines and induce anxiety and convulsions.
Biochemical and Physiological Effects:
4-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carbonyl)benzonitrile 15-4513 has been shown to induce anxiety, convulsions, and seizures in animal models. It has also been used to investigate the role of benzodiazepine receptors in the development of tolerance to benzodiazepines. Additionally, 4-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carbonyl)benzonitrile 15-4513 has been used to study the effects of alcohol on the GABA-A receptor.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carbonyl)benzonitrile 15-4513 in lab experiments is its selectivity for the α1 subtype of the GABA-A receptor. This allows researchers to investigate the specific effects of this receptor on behavior and physiology. However, the use of 4-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carbonyl)benzonitrile 15-4513 is limited by its potential toxicity and the need for careful dosing in animal models.

Future Directions

Future research using 4-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carbonyl)benzonitrile 15-4513 could focus on investigating the role of the GABA-A receptor in addiction and withdrawal from benzodiazepines and alcohol. Additionally, 4-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carbonyl)benzonitrile 15-4513 could be used to study the effects of other drugs on the GABA-A receptor and to develop new treatments for anxiety and other psychiatric disorders. Finally, the development of more selective and less toxic antagonists of the GABA-A receptor could improve the usefulness of 4-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carbonyl)benzonitrile 15-4513 as a research tool.

Synthesis Methods

4-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carbonyl)benzonitrile 15-4513 can be synthesized using a multi-step process that involves the condensation of 2-amino-5-methylbenzoic acid with ethyl cyanoacetate, followed by cyclization with phosphorus oxychloride and reduction with lithium aluminum hydride. The final product is obtained after acylation with 4-chlorobutyryl chloride.

Scientific Research Applications

4-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carbonyl)benzonitrile 15-4513 has been used as a research tool to investigate the role of benzodiazepine receptors in the brain. It is a selective antagonist of the α1 subtype of the GABA-A receptor, which is responsible for the sedative and anxiolytic effects of benzodiazepines. By blocking this receptor, 4-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carbonyl)benzonitrile 15-4513 can be used to study the physiological and behavioral effects of GABA-A receptor activation.

properties

IUPAC Name

4-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-20-10-11-21(13-16-4-2-3-5-17(16)20)18(22)15-8-6-14(12-19)7-9-15/h2-9H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTWLDHMQBTMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carbonyl)benzonitrile

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